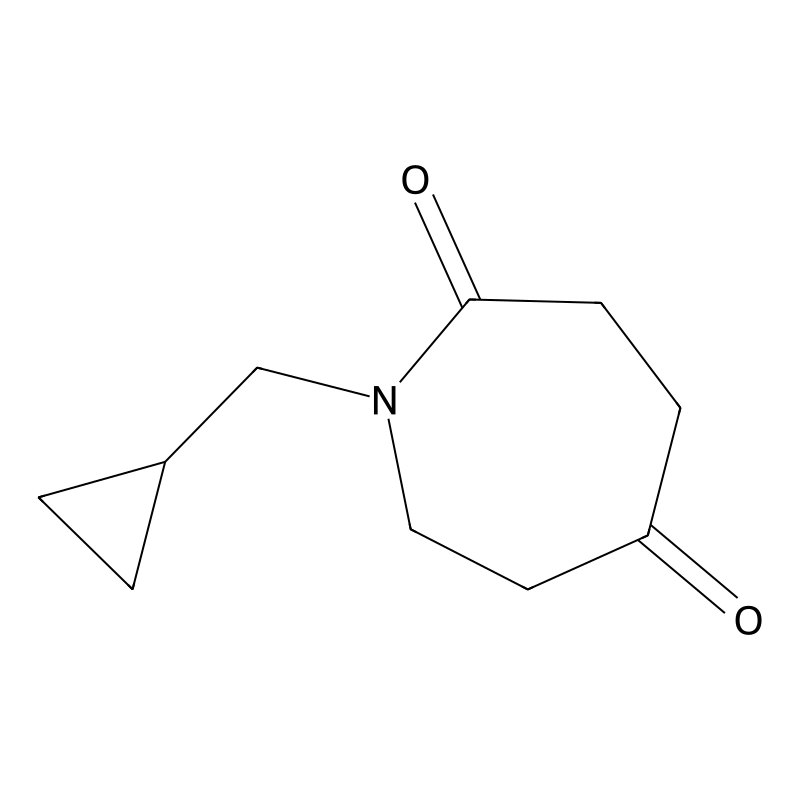

1-(Cyclopropylmethyl)-2,5-azepanedione

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Organic Chemistry: Stability of Cyclopropylmethyl Carbocation

Summary of the Application: The cyclopropylmethyl carbocation is known for its exceptional stability. This stability is often discussed in the context of organic chemistry, particularly when studying carbocations and their resonance structures .

Methods of Application or Experimental Procedures: The stability of the cyclopropylmethyl carbocation is often demonstrated through SN1 hydrolysis conditions. Both cyclopropylmethyl and cyclobutyl derivatives give very similar product mixtures under these conditions .

Results or Outcomes: The cyclopropylmethyl cation has remarkable stability due to the positive charge being more or less symmetrically distributed between three atoms. The small ring is somewhat relieved of its geometrical strain, which contributes to the cation’s stability .

Pharmaceutical Chemistry: Intermediate in Organic Synthesis

Summary of the Application: “1-(Cyclopropylmethyl)-2,5-azepanedione” is used as a pharmaceutical intermediate and an intermediate in organic synthesis .

Results or Outcomes: The outcomes of using “1-(Cyclopropylmethyl)-2,5-azepanedione” as an intermediate would vary depending on the specific synthesis pathway and the target compound.

Organic Synthesis: 1-(Cyclopropylmethyl)piperazine

Summary of the Application: “1-(Cyclopropylmethyl)piperazine” is a compound that can be synthesized from “1-(Cyclopropylmethyl)-2,5-azepanedione”. It is used in various organic synthesis applications .

Results or Outcomes: The outcomes of using “1-(Cyclopropylmethyl)piperazine” as an intermediate would vary depending on the specific synthesis pathway and the target compound.

Pharmaceutical Chemistry: Cyclopropyl-containing Peptide-derived Compounds

Summary of the Application: Cyclopropyl-containing peptide-derived compounds are increasingly important in the pharmaceutical industry. “1-(Cyclopropylmethyl)-2,5-azepanedione” can be used to synthesize these compounds .

Results or Outcomes: The outcomes of using “1-(Cyclopropylmethyl)-2,5-azepanedione” as an intermediate in the synthesis of cyclopropyl-containing peptide-derived compounds would vary depending on the specific synthesis pathway and the target compound.

Organic Synthesis: Cyclopropyl Group

Summary of the Application: A cyclopropyl group is a chemical structure derived from cyclopropane; it is typically produced in a cyclopropanation reaction . The group has an empirical formula of C3H5 and chemical bonds from each of the three carbons to both of the other two .

Results or Outcomes: The outcomes of using a cyclopropyl group in organic synthesis would vary depending on the specific synthesis pathway and the target compound.

Organic Chemistry: Stability of Tricyclopropylmethyl Carbocation

Summary of the Application: The tricyclopropylmethyl carbocation is another structure that can be studied for its stability. It is known that with further addition of multiple cyclopropyl groups, however, the full conjugation becomes sterically hindered, so extra groups beyond the first have less of an effect .

Results or Outcomes: The outcomes of studying the stability of the tricyclopropylmethyl carbocation would vary depending on the specific study and the methods used.

1-(Cyclopropylmethyl)-2,5-azepanedione is a chemical compound with the molecular formula and a molecular weight of 181.24 g/mol. It features a unique structure characterized by a cyclopropylmethyl group attached to a 2,5-azepanedione backbone. The compound is recognized for its potential biological activity and is often studied in the context of medicinal chemistry and synthetic organic chemistry.

- Nucleophilic Addition: The carbonyl groups in the diketone can react with nucleophiles, leading to the formation of new carbon-carbon bonds.

- Condensation Reactions: The compound can participate in condensation reactions, forming larger cyclic or acyclic structures.

- Reduction Reactions: The carbonyl functionalities can be reduced to alcohols or other derivatives using reducing agents such as lithium aluminum hydride.

These reactions highlight the compound's versatility in synthetic applications.

The synthesis of 1-(cyclopropylmethyl)-2,5-azepanedione can be achieved through several methodologies:

- Cyclization Reactions: Starting from appropriate precursors, cyclization can be induced to form the azepanedione ring. This may involve the use of acid catalysts or heat.

- Functional Group Transformations: Existing functional groups can be modified through oxidation or reduction to yield the desired diketone structure.

- Multi-step Synthesis: A combination of various organic reactions may be employed to construct the compound from simpler starting materials.

The choice of synthesis method often depends on the availability of starting materials and desired yield.

1-(Cyclopropylmethyl)-2,5-azepanedione has potential applications in various fields:

- Medicinal Chemistry: Due to its structural characteristics, it may serve as a lead compound for drug development.

- Organic Synthesis: The compound can act as an intermediate in the synthesis of more complex molecules.

- Research Tool: It may be utilized in biological studies to explore mechanisms of action related to its structural features.

Interaction studies involving 1-(cyclopropylmethyl)-2,5-azepanedione are essential for understanding its pharmacodynamics and pharmacokinetics. Potential areas of investigation include:

- Protein Binding Studies: Understanding how the compound interacts with proteins can provide insights into its bioavailability and efficacy.

- Receptor Binding Affinity: Evaluating its affinity for specific receptors can help predict its therapeutic potential.

- Metabolic Pathways: Studying how this compound is metabolized in biological systems will inform its safety and effectiveness.

Similar Compounds

Several compounds share structural similarities with 1-(cyclopropylmethyl)-2,5-azepanedione, making them relevant for comparison:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-(Cyclopropylmethyl)-1-methylcyclohexane | Contains a cyclohexane ring instead of azepane | |

| 2-Azabicyclo[3.3.0]octan-3-one | A bicyclic structure with potential CNS activity | |

| 4-Methyl-2-piperidone | A piperidone derivative with different ring size |

Uniqueness

1-(Cyclopropylmethyl)-2,5-azepanedione stands out due to its distinctive cyclopropylmethyl substituent combined with a diketone structure, which may confer unique reactivity and biological properties not found in other similar compounds. This uniqueness makes it a valuable subject for further research in medicinal chemistry and organic synthesis.

Cyclization Reactions

Classical cyclization reactions represent fundamental approaches for constructing azepanedione frameworks. The Schmidt reaction has emerged as a valuable method for generating seven-membered nitrogen heterocycles through azide-mediated ring formation [1] [2]. This transformation typically involves the reaction of ketones with azide reagents under acidic conditions, leading to ring expansion and nitrogen insertion with yields ranging from 50-75% [2]. The reaction proceeds through a carbocation intermediate, making it particularly effective for substrates that can stabilize positive charge development.

The Beckmann rearrangement provides another classical approach for azepanedione synthesis through oxime rearrangement [1] [3] [4]. This acid-catalyzed transformation converts ketoximes to lactams via alkyl group migration, with the group trans to the oxime hydroxyl preferentially migrating [5]. Studies utilizing 2,4,6-trichloro-1,3,5-triazine in dimethylformamide have demonstrated selective formation of azepinone derivatives with yields typically ranging from 60-85% [1].

Carbonyl-enamine cyclization represents a novel mode for azepine ring closure that has been explored for azepanedione synthesis [6]. Intramolecular 1,7-carbonyl-enamine cyclization provides access to functionalized azepine derivatives through a 7-exo-trig ring closure mechanism [6]. This approach offers advantages in terms of substrate availability and reaction conditions, though yields are generally moderate (40-70%).

Ring Expansion Methodologies

Ring expansion strategies have gained significant attention as efficient routes to medium-sized heterocycles. Successive Ring Expansion (SuRE) methodology represents a revolutionary approach that enables macrocycles to be "grown" from smaller rings without ever performing a macrocyclization step [7] [8]. This strategy utilizes thermodynamic driving forces to collapse fused bicyclic bridges, releasing ring strain and producing enlarged monocyclic compounds with excellent yields (70-90%) [9].

Dearomative ring expansion has emerged as a powerful strategy for accessing azepanedione frameworks from simple nitroarenes [10] [11]. This photochemical approach utilizes blue light to convert nitro groups into singlet nitrenes, which subsequently undergo ring expansion to transform six-membered benzenoid frameworks into seven-membered ring systems [10]. The process occurs at room temperature and demonstrates broad functional group tolerance with yields of 60-85%.

Cyclopropane ring expansion methodologies exploit the inherent strain of three-membered rings to access larger heterocycles [12] [13]. Studies have demonstrated that donor-acceptor cyclopropanes can undergo formal cross-dimerization with three- and four-membered-ring ketones through synergistic bimetallic catalysis [12]. These transformations provide efficient access to diverse azepanedione architectures with yields ranging from 55-80%.

Fragment Coupling Approaches

Fragment coupling strategies offer convergent approaches to azepanedione synthesis by combining pre-formed molecular fragments. A3 coupling reactions (aldehyde-alkyne-amine) have been employed as key ring-forming steps in the preparation of azepine derivatives [14]. Microwave-assisted intramolecular A3 coupling provides efficient access to dibenzoazepine frameworks with yields of 65-85% under optimized conditions.

Cross-dimerization approaches utilizing bimetallic catalysis have demonstrated remarkable efficiency in azepanedione construction [12]. These formal cross-dimerizations between three-membered aza heterocycles and strained ring ketones proceed through synergistic catalytic mechanisms, providing straightforward access to diverse heterocyclic architectures including 3-benzazepinones and dihydropyridinones [12].

Fragment coupling strategies also extend to peptide-based approaches where amino acid derivatives are coupled and subsequently cyclized [15]. These methods utilize protecting group strategies and coupling reagents such as 1-hydroxybenzotriazole (HOBt) and dicyclohexylcarbodiimide (DCC) to achieve efficient fragment assembly [15].

Modern Synthetic Pathways for 1-(Cyclopropylmethyl)-2,5-azepanedione

Organocatalytic Methods

Organocatalytic approaches have revolutionized azepanedione synthesis by providing access to enantioenriched products under mild conditions. The temporary-bridge strategy represents a breakthrough in organocatalytic synthesis of aza-seven-membered rings [16] [17] [18]. This approach utilizes α-ketoamides as 1,4-bis-nucleophiles that combine with 1,3-bis-electrophilic enals through a Michael-hemiaminalization sequence [16]. The process provides direct access to 7-aza-8-oxa-bicyclo[3.2.1]octane derivatives with excellent yields (75-95%) and high enantioselectivities.

Michael-hemiaminalization cascades have been developed as enantioselective domino processes for azepanedione construction [16]. These transformations proceed through thermodynamically driven processes that form three covalent bonds and create up to four stereogenic centers in a single operation [16]. The oxygen-bridged azepanes produced can be selectively transformed into optically active azepanone, azepanol, or azepanedione derivatives.

Organocatalytic diastereoselective synthesis approaches have been developed for constructing multisubstituted azepanedione frameworks [19] [20] [21]. These methods employ 2-aminoaryl substrates and utilize umpolung reactivity to afford substituted azepine derivatives with high diastereoselectivity and good functional group tolerance.

Transition Metal-Catalyzed Approaches

Transition metal catalysis has provided powerful tools for azepanedione synthesis through diverse mechanistic pathways. Rhodium-catalyzed annulation reactions have demonstrated exceptional versatility in constructing azepine frameworks [22] [23] [24] [25]. These transformations typically proceed through rhodium carbenoid intermediates generated from triazole decomposition, leading to intramolecular cyclization with yields of 65-85% [23].

Copper-catalyzed methodologies have emerged as cost-effective alternatives for azepanedione synthesis [26] [27]. Copper(I)-catalyzed tandem amination/cyclization reactions of fluorinated allenynes provide access to functionalized azepines under mild conditions [26]. These transformations represent the first examples of tandem amination/cyclization under metal catalysis, proceeding through copper acetylide intermediates [27].

Gold-catalyzed approaches have shown remarkable efficiency in [5+2] annulation reactions for azepanedione construction [28] [29]. Gold-catalyzed synthesis of azepan-4-ones via two-step annulation demonstrates high regioselectivity and excellent diastereoselectivity [29]. The process involves N-oxide oxidation followed by gold-catalyzed cyclization, providing products in 70-85% yield.

Enantioselective Synthetic Routes

Enantioselective synthesis of azepanediones has advanced significantly through the development of chiral catalyst systems. Asymmetric reductive amination using imine reductases has provided access to enantioenriched azepane derivatives [30]. These biocatalytic approaches achieve excellent enantioselectivities (80-95%) and demonstrate broad substrate scope with various substitution patterns.

Nickel-catalyzed enantioselective difunctionalization of alkynes has been developed for azepanedione synthesis [31]. This approach enables simultaneous establishment of quaternary stereocenters and unprotected imine functionality, showing great promise for subsequent transformations [31]. The reaction exhibits good functional group tolerance and delivers high yields (70-90%) with excellent enantioselectivities.

Asymmetric allylic alkylation strategies have been employed in the synthesis of optically active azepane scaffolds [32] [33]. Palladium-catalyzed asymmetric allylic alkylation of cyclic α-allyl-β-oxoesters, followed by ruthenium-catalyzed cross-metathesis and subsequent hydrogenation, provides enantioenriched azepane derivatives with 97-98% enantiomeric excess [33].

Temporary-Bridge Strategy in Azepanedione Synthesis

The temporary-bridge strategy represents a conceptually novel approach to azepanedione synthesis that has transformed the field of seven-membered ring construction [16] [17]. This methodology is based on the annulation of ambident electrophilic and 1,4-bis-nucleophilic α-ketoamides with 1,3-bis-electrophilic enals [16]. The strategy enables the formation of complex azepanedione frameworks through a thermodynamically driven process that creates multiple bonds and stereogenic centers simultaneously.

The mechanistic pathway involves initial Michael addition of the α-ketoamide to the enal, followed by intramolecular hemiaminalization to form a bridged intermediate [16]. The temporary oxygen bridge stabilizes the intermediate through intramolecular hydrogen bonding, driving the reaction toward product formation [16]. Final hemiacetalization completes the bridge formation, resulting in a 7-aza-8-oxa-bicyclo[3.2.1]octane framework.

The temporary-bridge strategy offers several advantages including high atom economy, excellent stereoselectivity, and the ability to access diverse azepanedione derivatives through subsequent transformations [16]. The oxygen bridge can be selectively cleaved to afford azepanone, azepanol, or azepanedione products depending on the reaction conditions employed [17].

Optimization of Reaction Conditions

Solvent Effects on Cyclization Efficiency

Solvent selection plays a crucial role in azepanedione cyclization reactions, with effects on both reaction rate and selectivity. Polar protic solvents such as alcohols generally favor ionic cyclization mechanisms but may interfere with organocatalytic processes through competitive hydrogen bonding [34]. Polar aprotic solvents like dimethylformamide and dimethyl sulfoxide have been extensively studied for their ability to stabilize charged intermediates while avoiding interference with catalyst systems [34].

Tetrahydrofuran and dioxane have emerged as optimal solvents for many cyclization reactions due to their ability to coordinate with metal catalysts while providing appropriate polarity for ionic intermediates [34]. Quantum-chemical calculations have demonstrated that dioxane provides the smallest barrier for thiourea tautomer interconversion in cyclization reactions, indicating its superiority over ethanol, water, tetrachloromethane, and dimethylformamide [34].

Mixed solvent systems have shown promise in optimizing both solubility and reactivity. Water-ethanol mixtures (2:1) have been employed successfully in green synthesis approaches, maintaining high yields (91%) while improving sustainability [35]. Green solvents such as polyethylene glycol-200 have been utilized in ultrasonic-assisted synthesis with excellent results [36].

Temperature and Pressure Parameters

Temperature control represents a critical parameter in azepanedione synthesis, affecting both reaction rate and selectivity. Low-temperature conditions (0-25°C) are particularly beneficial for organocatalytic processes, improving enantioselectivity and reducing side reactions [16] [37]. Optimization studies have shown that temperatures below 0°C can suppress pyrrolidine formation in competitive cyclization processes [37].

Moderate temperatures (25-80°C) are typically employed for transition metal-catalyzed reactions, providing optimal balance between reaction rate and catalyst stability [26] [27]. Higher temperatures (80-150°C) may be required for classical cyclization reactions but can lead to decreased selectivity [1].

Pressure effects are generally minimal for most azepanedione syntheses, with atmospheric pressure being sufficient for most transformations [38]. However, specialized applications such as continuous flow synthesis may benefit from controlled pressure conditions to maintain optimal flow rates and mixing [39] [40].

Catalyst Selection and Performance

Catalyst selection significantly impacts the efficiency and selectivity of azepanedione synthesis. Rhodium catalysts demonstrate exceptional performance in carbene-mediated cyclizations, with Rh₂(adamantylcarboxylate)₄ showing superior results compared to other rhodium complexes [22]. Loading levels of 2-5 mol% typically provide optimal results while minimizing catalyst costs.

Copper catalysts offer cost-effective alternatives with broad substrate scope [26] [27]. Cu(MeCN)₄PF₆ has shown excellent performance in tandem amination/cyclization reactions, requiring 5-10 mol% loading for optimal conversion [26]. Iron catalysts such as FeBr₃ and FeCl₃ provide sustainable alternatives for silyl-aza-Prins cyclizations, with optimal loadings of 10-20 mol% [37] [41].

Organocatalysts such as cinchona alkaloid derivatives enable enantioselective synthesis with loadings of 10-20 mol% [16]. These catalysts provide excellent stereochemical control while operating under mild conditions, making them particularly attractive for sustainable synthesis approaches.

Scale-up Considerations

Batch vs. Continuous Flow Processes

Scale-up of azepanedione synthesis requires careful consideration of process efficiency and safety. Batch processes remain the standard for laboratory-scale synthesis but face challenges in scaling to production levels due to heat transfer limitations and safety concerns with potentially hazardous intermediates [42]. Traditional batch equipment often struggles with the precise control required for optimal yields and selectivity.

Continuous flow processes offer significant advantages for azepanedione synthesis, particularly for photochemical and temperature-sensitive transformations [39] [43] [40]. Flow photolysis of aryl azides to generate nitrenes and their subsequent rearrangement to azepinones has been successfully implemented in continuous flow reactors constructed from fluorinated ethylene polymer tubing [39]. The precise control of residence time and uniform irradiation achievable in flow systems minimizes secondary photochemical reactions and improves yields.

Microfluidic approaches enable rapid screening of reaction conditions and efficient telescoped processes [40]. A telescoped flow synthesis using two microreactors in series has achieved 96% yield of diazepam (a related heterocycle) within 15 minutes, demonstrating the potential for rapid, high-quality production [40]. Similar approaches could be adapted for azepanedione synthesis with appropriate modifications.

Green Chemistry Approaches

Green chemistry principles have become increasingly important in azepanedione synthesis development. Atom economy represents a key consideration, with modern synthetic approaches focusing on minimizing waste generation and maximizing incorporation of starting materials into the final product [36] [44]. The temporary-bridge strategy exemplifies this approach by forming multiple bonds in a single transformation without generating substantial waste [16].

Solvent selection for green synthesis emphasizes environmentally benign alternatives to traditional organic solvents [35] [45]. Water-ethanol mixtures have been successfully employed in palladium-catalyzed cyclization reactions, maintaining high yields while reducing environmental impact [35]. Air as an oxidant has been utilized in catalyst-free ring expansion reactions, eliminating the need for stoichiometric chemical oxidants [45].

Catalyst recyclability represents another important consideration for sustainable synthesis. Magnetically recyclable heterogeneous nanocatalysts such as γ-Fe₂O₃@TiO₂-Vitamin B₁ have been developed for azepane synthesis, allowing catalyst recovery and reuse while maintaining high activity [36]. These systems demonstrate excellent atom economy, practical feasibility, and cost-effectiveness while achieving short reaction times and excellent yields.